9H-Carbazole, 9-[2-(trimethoxysilyl)ethyl]-
Description
9H-Carbazole, 9-[2-(trimethoxysilyl)ethyl]- (CAS: TBD) is a carbazole derivative functionalized with a trimethoxysilyl-ethyl group at the nitrogen position. This modification introduces silane reactivity, enabling applications in surface modification, polymer crosslinking, and hybrid materials. The trimethoxysilyl group (-Si(OCH₃)₃) provides hydrolytic stability and covalent bonding to hydroxylated surfaces (e.g., glass, metal oxides), distinguishing it from other carbazole derivatives .
Properties
IUPAC Name |
2-carbazol-9-ylethyl(trimethoxy)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3Si/c1-19-22(20-2,21-3)13-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBVOOPZRLHLEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCN1C2=CC=CC=C2C3=CC=CC=C31)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7072177 | |
| Record name | 9H-Carbazole, 9-[2-(trimethoxysilyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7072177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70851-54-6 | |
| Record name | 9-[2-(Trimethoxysilyl)ethyl]-9H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70851-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 9H-Carbazole, 9-(2-(trimethoxysilyl)ethyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070851546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Carbazole, 9-[2-(trimethoxysilyl)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 9H-Carbazole, 9-[2-(trimethoxysilyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7072177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-[2-(trimethoxysilyl)ethyl]-9H-carbazole | |
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| Record name | 9-[2-(Trimethoxysilyl)ethyl]-9H-carbazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Alkylation of Carbazole with Trimethoxysilyl Ethyl Halides
The most direct route involves alkylating the carbazole nitrogen with a trimethoxysilyl-containing alkyl halide. This method leverages the nucleophilicity of the carbazole’s amine group.
Reaction Mechanism
- Deprotonation : Carbazole (pKa ~17) is deprotonated using a strong base (e.g., NaH or KOH) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
- Nucleophilic Substitution : The resulting carbazolide ion reacts with (2-haloethyl)trimethoxysilane (halogen = Cl, Br) via an SN2 mechanism.
$$
\text{9H-Carbazole} + \text{Base} \rightarrow \text{9-Carbazolide}^- \
\text{9-Carbazolide}^- + \text{(XCH}2\text{CH}2\text{Si(OCH}3\text{)}3 \rightarrow \text{9-[2-(Trimethoxysilyl)ethyl]-9H-carbazole} + \text{X}^-
$$
Optimization Considerations
- Solvent : Polar aprotic solvents (DMF, THF) enhance reaction efficiency.
- Temperature : Reflux conditions (60–80°C) are typical for complete conversion.
- Yield : Analogous alkylations of carbazole (e.g., with ethyl halides) report yields of 70–85%, suggesting comparable outcomes for silyl analogs.
Table 1: Representative Alkylation Conditions
| Reagent | Base | Solvent | Temperature (°C) | Yield (Inferred) |
|---|---|---|---|---|
| (2-Bromoethyl)trimethoxysilane | NaH | THF | 70 | ~75% |
| (2-Chloroethyl)trimethoxysilane | KOH | DMF | 80 | ~68% |
Hydrosilylation of Vinylcarbazole Derivatives
Hydrosilylation offers an alternative route by introducing the silane group via a platinum-catalyzed addition to a vinyl-substituted carbazole.
Synthetic Steps
- Synthesis of 9-Vinylcarbazole : Achieved through Wittig reaction or palladium-catalyzed coupling.
- Hydrosilylation : Reacting 9-vinylcarbazole with trimethoxysilane in the presence of Karstedt’s catalyst (Pt-divinyltetramethyldisiloxane).
$$
\text{9-Vinylcarbazole} + \text{HSi(OCH}3\text{)}3 \xrightarrow{\text{Pt catalyst}} \text{9-[2-(Trimethoxysilyl)ethyl]-9H-carbazole}
$$
Post-Functionalization of Carbazole Scaffolds
Recent advances in multicomponent reactions enable modular construction of functionalized carbazoles. A three-component strategy, as reported by Frontiers in Chemistry, could be adapted:
- Scaffold Assembly : Condensation of indole derivatives, aldehydes, and amines to form the carbazole core.
- Silane Introduction : Post-synthetic modification via alkylation or coupling reactions.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) could theoretically link pre-silylated ethylamines to halogenated carbazoles. However, this method remains speculative due to limited direct evidence.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Alkylation | Simple, high yield | Requires harsh bases | Industrial |
| Hydrosilylation | Regioselective | Multi-step synthesis | Laboratory-scale |
| Post-functionalization | Modular scaffold design | Low atom economy | Research settings |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The carbazole moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carbazole ring into dihydrocarbazole derivatives.
Substitution: The trimethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Nucleophiles like or can react with the trimethoxysilyl group under mild conditions.
Major Products:
Oxidation: Products include and other oxidized carbazole derivatives.
Reduction: Products include derivatives.
Substitution: Products include and .
Scientific Research Applications
Chemistry: 9H-Carbazole, 9-[2-(trimethoxysilyl)ethyl]- is used in the synthesis of advanced materials, particularly in the development of silicon-based polymers and coatings .
Biology and Medicine:
Industry: In industry, this compound is used in the production of high-performance materials and surface treatments . Its ability to form strong bonds with surfaces makes it valuable in adhesives and sealants .
Mechanism of Action
The mechanism of action for 9H-Carbazole, 9-[2-(trimethoxysilyl)ethyl]- primarily involves its ability to form covalent bonds with surfaces through the trimethoxysilyl group. This allows it to act as a coupling agent , enhancing the adhesion between different materials. The carbazole moiety can also participate in π-π interactions and hydrogen bonding , contributing to its overall stability and functionality .
Comparison with Similar Compounds
9-(4-Methoxyphenyl)-9H-carbazole
- Structure : A methoxyphenyl group replaces the trimethoxysilyl-ethyl moiety.
- Synthesis : Prepared via Ullmann coupling of 4-iodoaniline with 9H-carbazole using CuI/1,10-phenanthroline catalysis in DMF .
- Crystal Packing : Dominated by C–H⋯C (39.9%) and C–H⋯H (51.2%) interactions, forming a herringbone arrangement. The methoxy group induces weak C–H⋯O interactions (6.0%) .
- Applications : Primarily studied for optoelectronic properties due to its planar structure and π-π stacking .
3,6-Diiodo-9-ethyl-9H-carbazole
- Structure : Ethyl and iodine substituents at positions 3,6,7.
- Aromaticity : HOMA indexes for benzene rings (A, C) = 0.944 (vs. 0.958 in unsubstituted carbazole). Pyrrole ring (B) HOMA = 0.661, indicating reduced aromaticity due to iodine’s electron-withdrawing effect .
- Applications : Used in charge transport layers for OLEDs due to enhanced electron mobility from iodine .
Poly(9-(4-vinylbenzyl)-9H-carbazole) (PVBCz) Star Polymers
- Structure : Vinylbenzyl groups enable radical polymerization.
- Optoelectronic Properties : Star architectures show tunable fluorescence (λem = 420–450 nm) and higher quantum yields (Φ = 0.45) than linear analogs .
- Comparison: Unlike PVBCz, the trimethoxysilyl derivative cannot undergo chain-growth polymerization but excels in forming siloxane networks for encapsulation .
9-Butyl-3,6-bis-(phenylethynyl)-9H-carbazole
- Structure : Ethynylphenyl groups at positions 3,6; butyl at N8.
- Aggregation-Induced Emission (AIE) : Exhibits strong fluorescence in solid state (Φ = 0.68) due to restricted rotation .
- Divergence : The trimethoxysilyl group lacks AIE but offers hydrolytic crosslinking, making it suitable for coatings .
Key Research Findings
Electronic Properties :
Synthetic Flexibility :
Application-Specific Advantages :
- Surface Modification : Trimethoxysilyl groups enable covalent attachment to SiO₂ substrates, outperforming physisorbed methoxyphenyl derivatives .
- Drug Delivery : Carbazoles with furyl/thienyl groups (e.g., 3,6-di(2-furyl)-9H-carbazole) show anticancer activity, whereas silane derivatives are unexplored in pharmacology .
Biological Activity
The compound 9H-Carbazole, 9-[2-(trimethoxysilyl)ethyl] is a derivative of carbazole, a well-known heterocyclic compound recognized for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential applications in cancer therapy, antimicrobial properties, and other relevant biological functions.
Overview of Carbazole Derivatives
Carbazole derivatives have gained significant attention due to their antitumor , antioxidant , anti-inflammatory , and antimicrobial properties. Research indicates that many carbazole derivatives have been synthesized and evaluated for their biological activities, particularly in the context of cancer treatment and microbial infections .
Antitumor Activity
Recent studies have highlighted the antitumor potential of carbazole derivatives, including those similar to 9H-Carbazole, 9-[2-(trimethoxysilyl)ethyl]. For instance, a related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) , demonstrated selective inhibition of melanoma cell growth. ECCA induced apoptosis in melanoma cells by activating caspase pathways while sparing normal melanocytes from toxicity . This selectivity suggests that similar derivatives may exhibit comparable therapeutic profiles.
Case Study: ECCA and Melanoma
- Compound : 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA)
- Target : Melanoma cells
- Mechanism : Induction of apoptosis via caspase activation
- Results : Significant reduction in tumor growth without affecting normal cells
Antimicrobial Properties
Research has also indicated that carbazole derivatives possess notable antimicrobial activity . A study evaluating various new carbazole derivatives found that several exhibited significant cytotoxic effects against bacterial strains and cancer cell lines. The presence of the trimethoxysilyl group in the structure may enhance the solubility and bioavailability of these compounds, potentially improving their efficacy against pathogens .
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinities of carbazole derivatives with various biological targets. For instance, docking analyses revealed that certain carbazole derivatives exhibited strong binding affinities to viral proteins such as the SARS-CoV-2 main protease. This suggests potential applications in antiviral therapies .
| Compound | Binding Affinity (Kcal/mol) | Target |
|---|---|---|
| 9b | -8.83 | Mpro |
| 9c | -8.92 | Mpro |
| 9h | -8.76 | Spike Glycoprotein |
Pharmacokinetic Properties
The pharmacokinetic profiles of carbazole derivatives are crucial for their therapeutic applications. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis has shown that some derivatives possess favorable properties for drug development. For example, certain compounds demonstrated good blood-brain barrier permeability and low toxicity profiles .
Q & A
What are the common synthetic routes for introducing the trimethoxysilyl ethyl group onto the carbazole core?
The synthesis of 9-[2-(trimethoxysilyl)ethyl]-9H-carbazole typically involves alkylation or silylation reactions. A standard approach includes reacting 9H-carbazole with a trimethoxysilyl ethyl halide (e.g., chloride or bromide) in the presence of a base such as triethylamine. For example, alkylation can proceed via nucleophilic substitution, where the carbazole nitrogen attacks the electrophilic carbon adjacent to the trimethoxysilyl group. Alternatively, Stille or Suzuki coupling reactions may be employed if pre-functionalized carbazole intermediates (e.g., iodocarbazole) are used . Purification often requires column chromatography or recrystallization to isolate the product due to potential byproducts from incomplete substitution .
What spectroscopic and analytical methods are critical for confirming the structure of this compound?
Key characterization techniques include:
- ¹H/¹³C NMR : The trimethoxysilyl ethyl group produces distinct signals: a triplet for the ethyl CH₂ groups (δ ~0.8–1.2 ppm) and singlet for methoxy protons (δ ~3.5 ppm). The carbazole aromatic protons show splitting patterns consistent with substitution at the 9-position .
- FT-IR : Si-O-C stretching vibrations (~1080 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) confirm the functional groups .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies the molecular ion peak at m/z 315.44 (C₁₇H₂₁NO₃Si) .
- Elemental Analysis : Matches calculated C, H, N, and Si percentages to experimental values .
How does the trimethoxysilyl group influence the electronic properties of carbazole in optoelectronic applications?
The trimethoxysilyl group acts as an electron-donating substituent, slightly increasing the carbazole’s HOMO energy level, which enhances hole-transport properties in organic electronics. However, its bulky silane moiety can sterically hinder π-π stacking, reducing crystallinity in thin films. Spectroscopic methods like UV-Vis (absorption edge shifts) and fluorescence (emission quenching studies) quantify these effects. Computational studies (e.g., DFT) model orbital distributions and bandgap modulation .
What challenges arise in achieving site-selective functionalization of the carbazole core for further derivatization?
Site-selective modification often requires directing groups or catalytic strategies. For example:
- Ru-catalyzed C-H activation : Enables ortho-arylation of carbazole derivatives using boronic acids, leaving the trimethoxysilyl group intact .
- Protecting groups : Temporarily block reactive sites (e.g., N-alkylation) to direct functionalization to specific positions .
Contradictions in reactivity (e.g., lower yields for carbazole vs. phenothiazine derivatives) highlight the need to optimize catalysts (e.g., Pd vs. Ru) and solvents (THF vs. DMF) .
How can researchers resolve contradictions in reaction yields when synthesizing carbazole derivatives?
Yield discrepancies often stem from competing side reactions (e.g., over-alkylation) or poor nucleophilicity of intermediates. Mitigation strategies include:
- Temperature control : Lower temperatures reduce undesired polymerization .
- Catalyst screening : Palladium-based catalysts improve coupling efficiency in Suzuki reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of carbazole anions .
Chromatographic purification and in-situ monitoring (TLC/HPLC) help identify and isolate the target product .
What are the key applications of this compound in materials science?
- Organic Electronics : The trimethoxysilyl group enables covalent anchoring to oxide surfaces (e.g., ITO in OLEDs), improving device stability. Carbazole’s hole-transport properties enhance performance in light-emitting layers .
- Surface Modification : Used to functionalize nanoparticles or silica substrates for sensors, leveraging the silane’s hydrolytic reactivity .
- Photovoltaic Materials : Acts as a donor in bulk heterojunction solar cells, paired with fullerene acceptors .
What advanced methods are used to study the compound’s interfacial behavior in device architectures?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
